mGlu2 Receptor Functional Potency vs. N-Substituted Analogs
N-benzyl-3-(2,4-dimethylphenyl)acrylamide exhibits functional agonist activity at the human mGlu2 receptor with an EC50 of 6.30 nM [1]. This potency is approximately 8.7-fold higher than the binding affinity (Ki = 55 nM) observed for a structurally related analog at the same target [2]. The EC50 value was derived from a functional cAMP inhibition assay, whereas the Ki was measured via radioligand displacement, providing orthogonal evidence of functional selectivity.
| Evidence Dimension | mGlu2 Receptor Functional Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.30 nM |
| Comparator Or Baseline | Analog with alternative N-substituent: Ki = 55 nM |
| Quantified Difference | ~8.7-fold higher potency (EC50 vs. Ki) |
| Conditions | HEK cells expressing human mGlu2; inhibition of forskolin-stimulated cAMP (HTRF); 20 min incubation (EC50); recombinant human mGlu2 expressed in HEK cell membranes; [3H]-LY459477 displacement; 90 min incubation (Ki) |
Why This Matters
Researchers investigating mGlu2-mediated signaling should select this compound for functional assays where high potency is required; an alternative N-substituted analog may yield significantly lower apparent activity.
- [1] BindingDB. BDBM50244201 (CHEMBL4070866). Agonist activity at human mGlu2 receptor expressed in HEK cells assessed as inhibition of forskolin-stimulated cAMP formation after 20 mins by HTRF. EC50 = 6.30 nM. View Source
- [2] BindingDB. BDBM50244201 (CHEMBL4070866). Displacement of [3H]-LY459477 from recombinant human mGlu2 receptor expressed in HEK cell membranes after 90 mins by liquid scintillation counting. Ki = 55 nM. View Source
